4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine
Overview
Description
4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine is a heterocyclic compound with a unique structure that combines a thiazole ring with a pyridazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the cyclization process.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiazolo[4,5-d]pyridazine derivatives.
Scientific Research Applications
4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential biological activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Thiazolo[4,5-d]pyrimidines: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
1,3,4-Thiadiazoles: These compounds also contain a thiazole ring and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties
Uniqueness: 4-Chloro-2-methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and phenyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
4-chloro-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3S/c1-7-14-10-11(17-7)9(15-16-12(10)13)8-5-3-2-4-6-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFSKPPPHAGFQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN=C2Cl)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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